Proton Affinity Superiority: Log K_H of Hydrazinecarbodithioic Acid Exceeds Thiocarbohydrazide, Hydrazinecarbothioamide, Hydrazinecarboxamide, and Hydrazinecarboximidamide
Potentiometric titration at 291 K established the protonation constant (Log K_H) rank order as: hydrazinecarbodithioic acid > thiocarbonohydrazide > hydrazinecarbothioamide > hydrazinecarboxamide > hydrazinecarboximidamide [1]. This ranking places hydrazinecarbodithioic acid as the strongest base among the five hydrazine-derived ligands, a property that directly correlates with higher conditional stability constants of its metal complexes.
| Evidence Dimension | Protonation constant (Log K_H) rank order at 291 K |
|---|---|
| Target Compound Data | Hydrazinecarbodithioic acid – Ranked 1st (highest Log K_H) |
| Comparator Or Baseline | Thiocarbonohydrazide (ranked 2nd); hydrazinecarbothioamide (ranked 3rd); hydrazinecarboxamide (ranked 4th); hydrazinecarboximidamide (ranked 5th) |
| Quantified Difference | Hydrazinecarbodithioic acid > thiocarbonohydrazide > hydrazinecarbothioamide > hydrazinecarboxamide > hydrazinecarboximidamide (exact Log K_H values not reported in abstract; rank order confirmed potentiometrically) |
| Conditions | Potentiometric determination at 291 K in aqueous solution; ionic strength and electrolyte not specified in available abstract |
Why This Matters
Higher ligand basicity translates into stronger metal binding under identical conditions, making the unsubstituted dithiocarbazate the preferred choice when maximal chelation stability is required.
- [1] Zagazig University Digital Repository. (2005). Physico-Chemical Studies On Some Metal Complexes Containing Ns, No Or NN Donor System (Thesis). Retrieved from http://www.publications.zu.edu.eg/Pages/PubShow.aspx?ID=10900&pubID=19. View Source
